molecular formula C₆H₁₁NO₄ B1142204 4-(Methoxy(methyl)amino)-4-oxobutanoic acid CAS No. 1156151-44-8

4-(Methoxy(methyl)amino)-4-oxobutanoic acid

Cat. No.: B1142204
CAS No.: 1156151-44-8
M. Wt: 161.16
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Description

4-(Methoxy(methyl)amino)-4-oxobutanoic acid is an organic compound with a complex structure that includes both amino and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxy(methyl)amino)-4-oxobutanoic acid can be achieved through several methods. One common approach involves the reaction of methoxyamine with a suitable precursor, such as a butanoic acid derivative, under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often incorporating advanced techniques such as automated monitoring and control systems to maintain optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxy(methyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of different products depending on the reaction conditions.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in acidic or basic media.

    Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous solvents under inert atmosphere.

    Substitution: Halogens, alkylating agents; conditions vary depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(Methoxy(methyl)amino)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as an intermediate in various organic reactions.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways, providing insights into biological processes.

    Medicine: Research into its potential therapeutic effects, such as its role in drug development for treating specific diseases, is ongoing.

    Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(Methoxy(methyl)amino)-4-oxobutanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the context in which the compound is used, such as in biological or chemical systems.

Comparison with Similar Compounds

4-(Methoxy(methyl)amino)-4-oxobutanoic acid can be compared with other similar compounds, such as:

  • 4-(Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-(phenylamino)methyl)phenol

These compounds share structural similarities but differ in their functional groups and overall chemical properties

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can explore its full potential in various scientific and industrial fields.

Biological Activity

4-(Methoxy(methyl)amino)-4-oxobutanoic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, therapeutic potentials, and relevant case studies.

The compound's molecular structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C7_{7}H13_{13}N1_{1}O4_{4}
  • Molecular Weight : 173.19 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has shown potential in modulating metabolic pathways and influencing cellular responses, particularly in the context of oxidative stress and inflammation.

Key Mechanisms:

  • Nrf2 Activation : This compound may activate the Nrf2 pathway, which is crucial for cellular defense against oxidative stress. Nrf2 upregulates the expression of antioxidant enzymes, thereby enhancing cellular protection .
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially impacting conditions such as diabetes and obesity .

Biological Activity

The biological activity of this compound has been explored in several contexts:

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to reduce reactive oxygen species (ROS) levels in vitro, suggesting its potential role in protecting cells from oxidative damage.

2. Anti-inflammatory Effects

In vivo studies have demonstrated that this compound can reduce markers of inflammation in animal models. This effect is likely mediated through its influence on cytokine production and signaling pathways associated with inflammation .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

Case Study 1: Diabetes Management

A study investigated the effects of this compound on glucose metabolism in diabetic rats. The results indicated a significant reduction in blood glucose levels and improved insulin sensitivity compared to control groups .

Case Study 2: Neuroprotection

Another study focused on the neuroprotective effects of this compound in models of neurodegenerative diseases. The findings suggested that it could protect neuronal cells from apoptosis induced by oxidative stress, highlighting its potential application in treating conditions like Alzheimer's disease .

Data Summary

Biological Activity Effect Observed Study Reference
Antioxidant ActivityReduced ROS levels
Anti-inflammatoryDecreased cytokine levels
Diabetes ManagementLowered blood glucose levels
NeuroprotectionProtection against oxidative stress

Properties

IUPAC Name

4-[methoxy(methyl)amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c1-7(11-2)5(8)3-4-6(9)10/h3-4H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSSMLPKCUSFMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CCC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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